2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-(m-tolyl)acetamide
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Overview
Description
2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-(m-tolyl)acetamide is a complex organic compound that features a quinoline core linked to a piperazine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-(m-tolyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated quinoline derivative reacts with 4-phenylpiperazine.
Formation of the Acetamide Group: The final step involves the reaction of the quinoline-piperazine intermediate with m-tolylacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, targeting the quinoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-(m-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may intercalate with DNA, while the piperazine ring can interact with protein targets, modulating their activity. The acetamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide: Similar structure but with a different substitution pattern on the acetamide group.
2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-(o-tolyl)acetamide: Another isomer with a different substitution pattern on the acetamide group.
Uniqueness
2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-(m-tolyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its isomers. This uniqueness can be leveraged in the design of targeted therapeutic agents with improved efficacy and reduced side effects.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-21-7-5-9-23(19-21)29-27(33)20-34-25-12-6-8-22-13-14-26(30-28(22)25)32-17-15-31(16-18-32)24-10-3-2-4-11-24/h2-14,19H,15-18,20H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSBTCXKLJWQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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